1-Benzoyl-4-(4-chlorobenzyl)piperazine 1-Benzoyl-4-(4-chlorobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0637437
InChI: InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2
SMILES: C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol

1-Benzoyl-4-(4-chlorobenzyl)piperazine

CAS No.:

Cat. No.: VC0637437

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoyl-4-(4-chlorobenzyl)piperazine -

Specification

Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
IUPAC Name [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2
Standard InChI Key HTZJJPRGYAVVHY-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-Benzoyl-4-(4-chlorobenzyl)piperazine consists of a piperazine core with two key substituents: a benzoyl group attached to one nitrogen atom and a 4-chlorobenzyl group attached to the other nitrogen atom. The piperazine ring serves as the central scaffold, creating a molecule with both lipophilic aromatic regions and basic nitrogen atoms. This structure differs from 1-Benzyl-4-(4-chlorobenzoyl)piperazine, where the positions of the functional groups are reversed .

PropertyEstimated ValueBasis for Estimation
Molecular Weight~350-370 g/molDerived from similar structures
Physical StateSolid at room temperatureCommon for piperazine derivatives
SolubilityLikely soluble in organic solvents; limited water solubilityBased on similar compounds
Melting PointApproximately 90-120°CComparable to similar piperazine derivatives
pKaApproximately 8-9Estimated from similar basic piperazines

The compound would likely display amphiphilic properties due to its basic nitrogen atoms and lipophilic aromatic regions, influencing its interaction with biological systems and potential pharmaceutical applications.

Synthesis Pathways

Nucleophilic Substitution Approach

A feasible synthetic pathway would involve a nucleophilic substitution reaction between piperazine and 4-chlorobenzyl chloride, followed by benzoylation of the remaining nitrogen. This approach mirrors the method described for synthesizing related compounds, where a key intermediate piperazine derivative undergoes nucleophilic substitution with appropriate reagents .

Alternative Approach

Comparison with Related Piperazine Derivatives

Structural Analogues and Their Properties

CompoundStructural DifferencesNotable PropertiesReference
1-Benzyl-4-(4-chlorobenzoyl)piperazineReversed position of functional groupsMolecular weight: 314.8 g/mol
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesContains an additional phenyl groupSignificant anticancer activity
(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazineContains a chiral center and lacks the benzoyl groupIntermediate for antihistamine synthesis
1-Benzoyl-4-(4-chlorobenzenesulfonyl)piperazineContains a sulfonyl rather than a benzyl groupDifferent electronic properties due to the sulfonyl group

Pharmacophore Analysis

The recurring structural elements across these piperazine derivatives—particularly the piperazine core with aromatic substituents—constitute a common pharmacophore pattern that contributes to their biological activities. The specific positioning of electron-withdrawing groups (such as chlorine) on the aromatic rings appears to be crucial for biological activity, as does the nature of the linker connecting the aromatic rings to the piperazine core.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Characteristics

1H NMR would likely show characteristic signals for the piperazine ring protons (approximately 2.5-3.5 ppm), aromatic protons from both the benzoyl and 4-chlorobenzyl groups (7.0-8.0 ppm), and methylene protons of the benzyl group (around 3.5-4.5 ppm). The N-C=O stretching frequency would be expected around 1635-1645 cm−1 in the IR spectrum, similar to what has been observed for related compounds .

Mass Spectrometry

The expected molecular ion would correspond to the molecular weight, with characteristic fragmentation patterns involving cleavage at the piperazine-substituent bonds, producing fragments that could be used for identification purposes.

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